1,2,3,4-Tetrahydro-1-naphthoic acid

Description

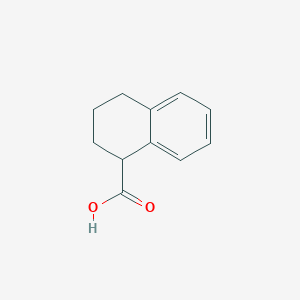

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWTJCSPSUGOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940758 | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-65-4 | |

| Record name | 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001914654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-TETRAHYDRO-1-NAPHTHOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparations of 1,2,3,4 Tetrahydro 1 Naphthoic Acid

Established Synthetic Pathways to 1,2,3,4-Tetrahydro-1-naphthoic Acid

Established methods for the synthesis of this compound often begin with readily available starting materials. One common approach involves the catalytic hydrogenation of α-naphthoic acid. This reaction typically employs a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the aromatic naphthalene (B1677914) ring system to the tetralin framework.

Another established route proceeds via the Grignard reaction of α-bromonaphthalene. orgsyn.org In this method, α-bromonaphthalene is reacted with magnesium to form the corresponding Grignard reagent, α-naphthylmagnesium bromide. orgsyn.org This organometallic intermediate is then carboxylated by reaction with carbon dioxide, followed by an acidic workup to yield α-naphthoic acid. orgsyn.org Subsequent catalytic hydrogenation provides the desired this compound.

A practical synthesis for a related compound, (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid, involves the intramolecular Friedel-Crafts reaction of (2R)-2-(3-methoxybenzyl)succinic acid, followed by catalytic hydrogenation. nih.gov This highlights a strategy where the core tetralin ring system is constructed through cyclization.

Asymmetric and Stereoselective Synthesis of Enantiomers of this compound

The development of methods to selectively synthesize one enantiomer of this compound is crucial, particularly for applications in pharmaceuticals where stereochemistry often dictates biological activity. slideshare.netyoutube.com These strategies include chiral resolution, enantioselective catalysis, and diastereoselective approaches. slideshare.net

Chiral Resolution Techniques for this compound and its Derivatives

Chiral resolution is a widely used technique to separate a racemic mixture of this compound into its individual enantiomers. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral resolving agent. wikipedia.org The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by methods like fractional crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

For instance, the racemic acid can be reacted with a chiral amine, such as (1R,2S)-2-(benzylamino)cyclohexylmethanol, to form diastereomeric salts. nih.gov These salts can then be separated, and subsequent treatment with acid regenerates the enantiomerically pure carboxylic acid.

Another powerful method for chiral resolution is high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP). scholarsresearchlibrary.com A specific method for the enantiomeric separation of this compound has been developed using a Chiralcel OD-H column. scholarsresearchlibrary.com This technique allows for the accurate quantification of each enantiomer. scholarsresearchlibrary.com

Table 1: HPLC Conditions for Chiral Resolution of this compound scholarsresearchlibrary.com

| Parameter | Condition |

| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV |

Enantioselective Catalysis in the Preparation of this compound and its Derivatives

Enantioselective catalysis aims to directly produce a single enantiomer of a chiral product from a prochiral substrate, thus avoiding the need for resolving a racemic mixture. nih.govall-chemistry.com This can be achieved using a chiral catalyst that creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. all-chemistry.com

One approach involves the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral metal catalyst. For example, iridium-catalyzed asymmetric hydrogenation has been successfully used for the synthesis of chiral tetrahydroquinoxaline derivatives, demonstrating the potential of this strategy for related cyclic systems. rsc.org The choice of solvent can significantly influence the enantioselectivity, in some cases allowing for the selective synthesis of either enantiomer of the product. rsc.org

Another strategy is the use of chiral photocatalysts. nih.gov These catalysts can induce asymmetry in photochemical reactions, providing a pathway to enantiomerically enriched products. nih.gov Dual catalysis systems, where an achiral photocatalyst is paired with a chiral catalyst, also represent a promising approach. nih.gov

Diastereoselective Approaches in the Synthesis of this compound Analogues

Diastereoselective synthesis involves the creation of a new stereocenter in a molecule that already contains one or more stereocenters, with the existing stereocenter(s) influencing the stereochemical outcome of the reaction. This strategy is particularly useful for synthesizing complex molecules with multiple stereocenters. nih.govnih.gov

For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, an analogue of this compound, has been achieved through a diastereoselective approach combining a Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. nih.gov The stereoselectivity of this synthesis was directed by a chiral amine component used in the Petasis reaction. nih.gov

Intramolecular Diels-Alder reactions can also be employed to achieve diastereoselectivity in the synthesis of related polycyclic structures. The stereochemical outcome of such reactions can be influenced by the nature of the dienophile and the strategic placement of functional groups. researchgate.net

Novel Synthetic Strategies and Methodological Innovations

The field of organic synthesis is constantly evolving, with new methods and strategies being developed to improve efficiency, selectivity, and sustainability.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that are environmentally friendly by minimizing waste and the use of hazardous substances. researchgate.net In the context of synthesizing this compound and its derivatives, this can involve the use of biocatalysis or environmentally benign reaction media.

Biocatalysis, which employs enzymes to catalyze chemical reactions, offers several advantages, including high selectivity and mild reaction conditions. polimi.it For instance, ene-reductases and alcohol dehydrogenases have been explored for the stereoselective reduction of unsaturated carbonyl precursors, a key step in the synthesis of some fragrance compounds with structures related to the tetralin framework. polimi.it

The use of green solvents, such as water or ethanol, is another important aspect of green chemistry. One-pot tandem multi-component reactions in green media, such as ethanol, have been developed for the efficient synthesis of complex heterocyclic compounds, showcasing a sustainable approach that could be adapted for the synthesis of this compound analogues. researchgate.net

Flow Chemistry and Continuous Processing for Production of this compound

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward in the synthesis of fine chemicals, offering enhanced safety, efficiency, and scalability. rsc.orgkth.se While specific literature on the continuous flow synthesis of this compound is emerging, the principles of flow hydrogenation of aromatic carboxylic acids provide a clear pathway for its production. The synthesis would typically involve the hydrogenation of 1-naphthoic acid.

Continuous hydrogenation in a flow setup generally utilizes a packed-bed reactor containing a heterogeneous catalyst. vapourtec.comrsc.org A solution of the starting material, 1-naphthoic acid, dissolved in a suitable solvent, is pumped through the reactor simultaneously with a stream of hydrogen gas. vapourtec.commdpi.com The high surface area-to-volume ratio in microreactors or packed-bed systems allows for excellent heat and mass transfer, leading to rapid and controlled reactions. kth.sechimia.ch

Key advantages of this approach include:

Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with handling hydrogen gas and potentially exothermic reactions. rsc.org

Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and selectivity. mdpi.com

Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" – using multiple reactors in parallel. kth.se

Catalyst Reusability: The use of immobilized catalysts simplifies the purification process and allows for the continuous reuse of the catalyst. vapourtec.com

A potential setup for the continuous flow hydrogenation of 1-naphthoic acid could involve a system where the substrate and hydrogen are mixed before entering a heated column packed with a palladium on carbon (Pd/C) catalyst. rsc.org The reaction output would then be collected, and the product isolated after solvent removal.

| Parameter | Exemplary Conditions for Continuous Flow Hydrogenation |

| Starting Material | 1-Naphthoic Acid |

| Catalyst | Palladium on Carbon (Pd/C), Platinum oxide (PtO₂) |

| Solvent | Methanol (B129727), Ethanol, Tetrahydrofuran |

| Reactor Type | Packed-Bed Reactor, Tube Reactor |

| Temperature | 25-100 °C |

| Pressure | 1-10 bar (Hydrogen) |

| Flow Rate | 0.1-1.0 mL/min |

| Residence Time | 2-20 minutes |

This table presents a hypothetical set of parameters based on analogous continuous flow hydrogenation reactions. Specific conditions for the synthesis of this compound would require experimental optimization.

Derivatization Strategies for this compound

The carboxylic acid functional group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These derivatives can exhibit altered physical, chemical, and biological properties, making them of interest for various applications, including as precursors for pharmaceuticals. fishersci.fiontosight.ai The primary derivatization strategies involve the conversion of the carboxylic acid into esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a common method for modifying the polarity and solubility of the parent compound. medcraveonline.com A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of ester derivatives.

Amidation: Amide derivatives can be synthesized by reacting this compound with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acid chloride, or by using a coupling agent. Amides are a common functional group in biologically active molecules. sphinxsai.com

| Derivative Class | General Reaction | Reagents and Conditions | Potential Derivative Examples |

| Esters | Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 1,2,3,4-tetrahydro-1-naphthoate, Ethyl 1,2,3,4-tetrahydro-1-naphthoate |

| Amides | Amidation | 1. Thionyl chloride (SOCl₂) or Oxalyl chloride to form acid chloride. 2. Amine (e.g., Aniline (B41778), Benzylamine) | N-Phenyl-1,2,3,4-tetrahydro-1-naphthamide, N-Benzyl-1,2,3,4-tetrahydro-1-naphthamide |

This table outlines general synthetic pathways for the derivatization of this compound. The specific reaction conditions and yields would need to be determined experimentally for each derivative.

The synthesis of specific derivatives, such as the methyl ester, can be a precursor step for creating more complex molecules with potential pharmacological activity. ontosight.ai The ability to readily form a variety of ester and amide derivatives underscores the versatility of this compound as a scaffold in medicinal chemistry and material science.

Chemical Reactivity and Transformation Mechanisms of 1,2,3,4 Tetrahydro 1 Naphthoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. For 1,2,3,4-Tetrahydro-1-naphthoic acid, these reactions are fundamental to creating a diverse range of derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. sphinxsai.com For example, the reaction with 2-(diethylamino)ethanol (B1670525) produces 2-(diethylamino)ethyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate. uni.lu

Amide Formation: Amide derivatives are readily synthesized from this compound. sphinxsai.com This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an amine. Alternatively, direct condensation with an amine using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) provides an efficient route to the corresponding amides. nih.gov The reaction with ammonium (B1175870) acetate (B1210297) in a solvent with an ether bond can also yield the naphthalenecarboxylic acid amide compound. google.com

Reduction: The carboxylic acid group can be reduced to an alcohol. However, this transformation is not as straightforward as with other functional groups and often requires strong reducing agents.

Decarboxylation: The removal of the carboxyl group, known as decarboxylation, can occur under specific conditions, often involving heat or a catalyst. This reaction would yield 1,2,3,4-tetrahydronaphthalene (B1681288).

A summary of common transformations is presented in the table below.

| Transformation | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent or Acyl Halide Intermediate | Amide |

| Reduction | Strong Reducing Agent | Alcohol |

| Decarboxylation | Heat or Catalyst | 1,2,3,4-tetrahydronaphthalene |

Hydrogenated Ring Reactivity and Potential for Aromatization

The saturated portion of this compound, the tetralin ring system, exhibits reactivity characteristic of cycloalkanes but is also influenced by the adjacent aromatic ring.

Dehydrogenation (Aromatization): A key reaction of the tetralin moiety is its dehydrogenation to form a naphthalene (B1677914) ring system. This aromatization process is often carried out at elevated temperatures in the presence of a catalyst, such as palladium on carbon (Pd/C) or platinum. atamanchemicals.comwikipedia.org The driving force for this reaction is the formation of a highly stable aromatic system. mdpi.combirmingham.ac.uk However, this process can lead to the formation of coke and catalyst pore plugging. mdpi.combirmingham.ac.uk The dehydrogenation of tetralin is an endothermic process. mdpi.combirmingham.ac.uk

Oxidation: The benzylic positions of the tetralin ring (the carbon atoms adjacent to the aromatic ring) are susceptible to oxidation. Strong oxidizing agents can lead to the formation of ketones or even cleave the ring.

Ring Contraction: Under certain acidic conditions, the tetralin ring can undergo rearrangement to form methylindane derivatives. atamanchemicals.com

The table below summarizes the key reactions of the hydrogenated ring.

| Reaction | Conditions | Product |

| Dehydrogenation | High Temperature, Catalyst (e.g., Pd/C) | Naphthalene derivative |

| Oxidation | Strong Oxidizing Agent | Ketone or ring-cleaved products |

| Ring Contraction | Acidic Conditions | Methylindane derivative |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Moiety of this compound

The aromatic ring of this compound can undergo electrophilic substitution reactions, similar to other benzene (B151609) derivatives. The directing effects of the substituents on the ring will determine the position of substitution.

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. libretexts.org The position of nitration will be influenced by the directing effects of the existing substituents. For instance, the nitration of some tetrahydroquinoline derivatives shows regioselectivity depending on the protecting group on the nitrogen. researchgate.net A method for the ipso-nitration of carboxylic acids using nitronium tetrafluoroborate (B81430) and silver carbonate has also been described. nih.gov

Halogenation: The reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst can introduce a halogen atom onto the aromatic ring.

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups onto the aromatic ring using an alkyl halide or acyl halide and a Lewis acid catalyst.

Nucleophilic Aromatic Substitution: Nucleophilic substitution on the aromatic ring is generally difficult unless there are strong electron-withdrawing groups present.

Radical Processes and Oxidative Coupling Reactions Involving this compound Derivatives

The tetralin scaffold can participate in radical reactions, particularly at the benzylic positions where the C-H bonds are weaker. wikipedia.org

Radical Halogenation: The benzylic positions can be halogenated under radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Oxidative Coupling: Oxidative coupling reactions can lead to the formation of dimers or polymers. For instance, palladium-catalyzed aerobic oxidative coupling has been used for the synthesis of substituted bithiophenes. nih.gov While not directly demonstrated for this compound, similar principles could potentially be applied.

Radical Cyclizations: Derivatives of this compound could potentially be designed to undergo intramolecular radical cyclization reactions to form more complex polycyclic structures. uchicago.edu

Complex Multicomponent Reactions Incorporating the this compound Scaffold

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. amazonaws.com this compound can serve as a key building block in such reactions.

Ugi Reaction: The Ugi four-component reaction (U-4CC) is a prominent MCR that involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.orgnih.gov this compound can be utilized as the carboxylic acid component in this reaction, leading to the synthesis of complex peptidomimetic structures. wikipedia.orgillinois.edu The reaction is typically exothermic and completed within minutes. wikipedia.org The Ugi reaction is highly versatile, and variations exist, such as the Ugi-Smiles reaction where a phenol (B47542) replaces the carboxylic acid. wikipedia.org

Passerini Reaction: This is another isocyanide-based MCR that involves a carboxylic acid, a ketone or aldehyde, and an isocyanide to form an α-acyloxy carboxamide. This compound could potentially be used as the carboxylic acid component in this reaction as well.

The use of this compound in MCRs provides a straightforward route to libraries of complex molecules with potential applications in medicinal chemistry and materials science. organic-chemistry.orgillinois.edu

Applications in Advanced Organic and Medicinal Chemistry

Role of 1,2,3,4-Tetrahydro-1-naphthoic Acid as a Key Intermediate in Pharmaceutical Synthesis

This compound is a versatile building block in the field of pharmaceutical development. chemimpex.com Its structure is a key component in the synthesis of a range of medicinal compounds.

Synthesis of Protease Inhibitors Utilizing this compound

Scientific literature identifies this compound as a reagent utilized in the production of protease inhibitors. scbt.com These inhibitors are a class of antiviral drugs that prevent viral replication by blocking the activity of proteases, enzymes crucial for the life cycle of viruses like HIV.

Precursor to Anti-inflammatory and Analgesic Medications

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, notably in the development of anti-inflammatory and analgesic medications. chemimpex.com Research into the biological activity of derivatives, such as 1,2,3,4-Tetrahydro-2-naphthoic acid, has pointed towards potential anti-inflammatory effects, making them interesting candidates for drug development in this area. ontosight.ai

Intermediate in the Preparation of Palonosetron Hydrochloride

A significant application of this compound is its role as a starting material in the synthesis of Palonosetron hydrochloride. This medication is a 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

The synthesis involves a multi-step process, as outlined in the following table:

| Step | Reactants | Process | Product |

| 1 | (S)-1,2,3,4-tetrahydro-1-naphthoic acid, Thionyl chloride | Acylation | (S)-1,2,3,4-tetrahydronaphthoyl chloride |

| 2 | (S)-1,2,3,4-tetrahydronaphthoyl chloride, (S)-3-amino-quinuclidine | Amidation | (S,S)-quinuclidine tetralin formamide |

| 3 | (S,S)-quinuclidine tetralin formamide, Reducing agent (e.g., Boron trifluoride diethyl etherate) | Reduction | (S,S)-tetralin methyl quinine (B1679958) cyclic amine |

| 4 | (S,S)-tetralin methyl quinine cyclic amine, Diphosgene | Cyclization | Palonosetron |

| 5 | Palonosetron, Hydrochloric acid | Salt Formation | Palonosetron Hydrochloride |

This table provides a simplified overview of the synthesis of Palonosetron Hydrochloride from (S)-1,2,3,4-tetrahydro-1-naphthoic acid.

Development of Novel Therapeutic Agents from this compound Scaffolds

The development of novel therapeutic agents often relies on unique molecular scaffolds. While related structures like 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) are recognized as privileged scaffolds for designing new anticancer agents, specific examples of therapeutics developed directly from the this compound scaffold are not extensively detailed in publicly available scientific literature. nih.gov However, its role as a versatile intermediate suggests its potential as a foundational structure in the discovery of new drugs. chemimpex.com

Contributions to Peptidomimetics and Drug Design Using Derivatives of this compound

Peptidomimetics are compounds that mimic the structure and function of peptides, often with improved stability and bioavailability. The design of these molecules is a key strategy in modern drug discovery. While various scaffolds are employed in peptidomimetic design, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), there is a lack of specific information in the scientific literature detailing the use of this compound derivatives for this purpose. nih.gov

Application in Agrochemical Synthesis

In addition to its pharmaceutical applications, this compound and its derivatives are utilized in the synthesis of agrochemicals. chemimpex.com A related compound, 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid, is noted as a potential building block for creating herbicides, insecticides, or fungicides. ontosight.ai However, specific examples of commercial agrochemicals derived from this compound are not widely documented in available literature.

Utilization in Dyestuff Production

This compound serves as a valuable raw material and intermediate in the synthesis of dyestuffs. thermofisher.comfishersci.fi While specific, direct pathways for its use are proprietary and less commonly published, its structural framework as a naphthalene (B1677914) derivative is fundamental to the production of various dyes, particularly azo dyes. The general synthesis of azo dyes involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or aniline (B41778) derivative. sciencemadness.org

Naphthalene-based intermediates, like this compound, can function as either the source of the diazonium salt or as the coupling component. The partially saturated alicyclic ring and the carboxylic acid group can be chemically modified to introduce auxochromes (color-enhancing groups) or chromophores (color-bearing groups), allowing for the fine-tuning of the final dye's color, solubility, and fastness properties. The rigid, planar structure of the naphthalene system is known to contribute to high quantum yields and photostability in the resulting dyes. nih.gov

Development of Specialty Polymers and Novel Materials Using this compound

The unique bicyclic structure of this compound makes it a significant monomer for the development of specialty polymers and novel materials. chemimpex.com Its incorporation into polymer chains can impart enhanced physical and chemical properties. Research in polymer science has demonstrated its use in the formulation of high-performance materials where attributes like flexibility and thermal stability are improved. chemimpex.com

One key area of application is in the synthesis of polyesters. ontosight.ai By acting as a monomer in ring-opening polymerization or copolymerization reactions, it can be integrated into polyester (B1180765) backbones. ontosight.airsc.org The introduction of the bulky and rigid tetrahydronaphthalene moiety can increase the glass transition temperature (Tg) of the resulting polymer, thereby enhancing its thermal stability. Similarly, introducing naphthalene ring structures into polyimides has been shown to improve their dielectric properties and thermal resistance, making them suitable for applications in the microelectronics industry. usitc.gov The ability to create derivatives from this compound allows for the tailoring of polymer properties for specific, advanced applications. chemimpex.com

Explorations of Biological Activities of this compound Derivatives

Derivatives of this compound are subjects of significant research due to their diverse biological activities. These compounds are investigated for potential therapeutic applications, ranging from anticancer to plant growth regulation.

Cytotoxic Effects and Anticancer Research on Specific Derivatives of 1-Naphthoic Acid

Derivatives of the closely related 1-naphthoic acid, particularly 1,4-naphthoquinones, have been a major focus of anticancer research. mdpi.com These compounds exhibit cytotoxic effects against various cancer cell lines through mechanisms that include the generation of reactive oxygen species (ROS), the induction of DNA strand breakage, and the inhibition of key enzymes like topoisomerase. mdpi.com

Research has identified several potent derivatives. For instance, a series of 1,4-naphthoquinone (B94277) oxime derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. nih.gov One particular compound in this series demonstrated significant potency, especially against breast cancer cells. nih.gov Similarly, other studies have synthesized naphthalene-substituted compounds and evaluated their antiproliferative activities, with some showing IC₅₀ values in the low micromolar range against various tumor cell lines. nih.govontosight.ai The introduction of a naphthalene moiety is sometimes used as a strategy to improve the metabolic stability and pharmacological profile of active molecules. nih.gov

Table 1: Cytotoxic Activity of Selected 1-Naphthoic Acid and Naphthoquinone Derivatives

| Compound Type | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| 1,4-Naphthoquinone Oxime | Compound 14 | MDA-MB-231 (Breast) | 0.66 ± 0.05 | nih.gov |

| 1,4-Naphthoquinone Oxime | Compound 14 | BEL-7402 (Liver) | 5.11 ± 0.12 | nih.gov |

| 1,4-Naphthoquinone Oxime | Compound 14 | A2780 (Ovarian) | 8.26 ± 0.22 | nih.gov |

| 1,8-Naphthyridine Carboxamide | Compound 47 | MIAPaCa (Pancreas) | 0.41 | ontosight.ai |

| 1,8-Naphthyridine Carboxamide | Compound 47 | K-562 (Leukemia) | 0.77 | ontosight.ai |

| 1,8-Naphthyridine C-3'-Heteroaryl | Compound 29 | PA-1 (Ovarian) | 0.41 | ontosight.ai |

Plant Growth Regulatory Activity of 1-Naphthoic Acid Derivatives, Including this compound

Derivatives of 1-naphthoic acid are known to exhibit plant growth regulatory activities, often resembling the effects of the natural plant hormone auxin. kyoto-u.ac.jpoup.com These synthetic auxins can influence processes such as cell division, cell elongation, and the formation of roots. nih.govmdpi.com

In studies comparing various hydrogenated derivatives of 1-naphthoic acid, this compound was found to be the most active in pea straight-growth and callus formation tests. kyoto-u.ac.jp Its high activity is attributed to the specific spatial relationship between its carboxyl group and the ring system, which allows the carboxyl group to emerge most effectively from the plane of the ring. kyoto-u.ac.jp This contrasts with the fully aromatic 1-naphthoic acid, which is significantly less active. kyoto-u.ac.jp The plant growth activity of these compounds is a key area of research for developing new agents for agricultural and horticultural applications. documentsdelivered.com

Sigma Ligand Research for Related Spirocyclic Compounds

In the field of medicinal chemistry, there is significant interest in developing ligands for sigma (σ) receptors, which are implicated in various neurological disorders. A common strategy involves the synthesis of spirocyclic compounds, which feature a shared carbon atom between two rings. nih.gov

While there is no direct literature detailing the synthesis of sigma ligands starting specifically from this compound, research in this area often utilizes structurally related precursors. For example, spirocyclic 2-benzopyrans and 2-benzofurans have been synthesized from 2-bromobenzaldehyde (B122850) and connected to a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety to create potent sigma ligands. kyoto-u.ac.jp The goal is to develop selective ligands for the σ1 and σ2 receptor subtypes. kyoto-u.ac.jp Given that spiro-naphthalene structures are also explored for their biological activities, the derivatization of this compound into spirocyclic structures represents a potential, though currently underexplored, avenue for the development of novel sigma receptor ligands. ontosight.ai

Spectroscopic Characterization and Advanced Analytical Methodologies for 1,2,3,4 Tetrahydro 1 Naphthoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 1,2,3,4-Tetrahydro-1-naphthoic Acid and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule, allowing for the precise mapping of its architecture.

In the ¹H NMR spectrum of a related compound, 1,2,3,4-tetrahydro-1-naphthol, specific chemical shifts are observed that help in assigning the protons to their respective positions. For example, the aromatic protons typically appear in the downfield region, while the aliphatic protons of the tetrahydronaphthalene ring system are found at higher field strengths. The coupling patterns between adjacent protons further refine the structural assignment.

Similarly, ¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For instance, the carbonyl carbon of the carboxylic acid group in this compound would exhibit a characteristic downfield shift.

The structural elucidation of derivatives, such as 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) hydrochloride, also benefits greatly from NMR analysis. chemicalbook.com The presence of the amino group and its protonation state can be confirmed by characteristic shifts and coupling patterns in the ¹H NMR spectrum. chemicalbook.com

Detailed analysis of NMR data, including chemical shifts (δ) and spin-spin coupling constants (J), is crucial for confirming the identity and purity of synthesized batches of this compound and its derivatives.

Interactive Data Table: Representative ¹H NMR Data for a Related Tetralin Derivative

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.56 | m | 1H |

| Aromatic-H | 7.36-6.98 | m | 3H |

| CH-N | 4.44 | t | 1H |

| CH₂ | 2.80 | m | 2H |

| CH₂ | 2.31-1.47 | m | 4H |

| NH₃⁺ | 8.71 | s | 3H |

| Note: This data is for 1,2,3,4-tetrahydro-1-naphthylamine hydrochloride and serves as an illustrative example of the type of information obtained from ¹H NMR spectroscopy. |

Mass Spectrometry for Identification and Quantification of this compound and its Metabolites

Mass spectrometry (MS) is an essential analytical tool for the identification and quantification of this compound and its metabolites. This technique provides information about the molecular weight and fragmentation pattern of the analyte, which aids in its structural confirmation.

When coupled with gas chromatography (GC-MS), as in the analysis of its methyl ester, the mass spectrum of 1,2,3,4-tetrahydro-2-naphthoic acid reveals characteristic fragments that can be used for its identification in complex mixtures, such as those from anaerobic degradation experiments. researchgate.net The fragmentation pattern serves as a molecular fingerprint, allowing for differentiation from other related compounds. researchgate.net

In the context of metabolomics, MS-based methods are invaluable for tracking the fate of this compound in biological systems. By analyzing samples from in vitro or in vivo studies, researchers can identify and quantify various metabolites, shedding light on the metabolic pathways involved. The high sensitivity and specificity of techniques like liquid chromatography-mass spectrometry (LC-MS) enable the detection of even trace amounts of metabolites.

The predicted collision cross-section (CCS) values for different adducts of this compound, such as [M+H]⁺ and [M-H]⁻, can be calculated and used to enhance the confidence in compound identification in complex biological matrices. uni.lu

Interactive Data Table: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 177.09100 | 135.6 |

| [M+Na]⁺ | 199.07294 | 142.0 |

| [M-H]⁻ | 175.07644 | 138.4 |

| [M+NH₄]⁺ | 194.11754 | 156.0 |

| [M+K]⁺ | 215.04688 | 139.3 |

| [M+H-H₂O]⁺ | 159.08098 | 130.1 |

| [M+HCOO]⁻ | 221.08192 | 154.7 |

| [M+CH₃COO]⁻ | 235.09757 | 178.0 |

| Data sourced from computational predictions. uni.lu |

Chiral Liquid Chromatography for Enantiomeric Purity Analysis of this compound

Given that this compound possesses a chiral center at the C1 position, the separation and analysis of its enantiomers are of significant importance, particularly in pharmaceutical applications where the biological activity of enantiomers can differ. Chiral liquid chromatography, specifically high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the predominant technique for this purpose.

A developed isocratic chiral HPLC method has demonstrated successful separation of the enantiomers of this compound. scholarsresearchlibrary.com This method utilizes a Chiralcel OD-H column with a mobile phase consisting of n-hexane, isopropyl alcohol, and trifluoroacetic acid. scholarsresearchlibrary.com The addition of trifluoroacetic acid was found to improve chromatographic efficiency and the resolution between the enantiomers. scholarsresearchlibrary.com

The validation of such methods is crucial and typically includes the determination of the limit of detection (LOD) and limit of quantification (LOQ) for each enantiomer. scholarsresearchlibrary.com For instance, the LOD and LOQ for the (R)-enantiomer were found to be 0.4046 µg/mL and 0.8186 µg/mL, respectively, while for the (S)-enantiomer, they were 0.5916 µg/mL and 0.9860 µg/mL, respectively. scholarsresearchlibrary.com The recovery of the enantiomers is also assessed to ensure the accuracy of the method. scholarsresearchlibrary.com

The ability to accurately determine the enantiomeric purity is critical for quality control in the synthesis of chiral drugs where this compound may be a key starting material. scholarsresearchlibrary.com

Interactive Data Table: Chiral HPLC Method Parameters for this compound

| Parameter | Value |

| Column | Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane:isopropyl alcohol:trifluoroacetic acid (948:50:2 v/v/v) |

| Flow Rate | 0.8 mL/min |

| Resolution between Isomers | > 3 |

| (R)-enantiomer LOD | 0.4046 µg/mL |

| (R)-enantiomer LOQ | 0.8186 µg/mL |

| (S)-enantiomer LOD | 0.5916 µg/mL |

| (S)-enantiomer LOQ | 0.9860 µg/mL |

| Data from a validated chiral HPLC method. scholarsresearchlibrary.com |

X-ray Diffraction Studies of Crystalline Forms and Derivatives of this compound

X-ray diffraction (XRD) is a powerful technique for studying the solid-state structure of crystalline materials, including this compound and its derivatives. Single-crystal X-ray diffraction can provide the absolute three-dimensional arrangement of atoms in a crystal, offering definitive proof of structure and stereochemistry.

While a specific single-crystal X-ray structure for this compound was not found in the provided search results, the principles of this technique are well-established for similar molecules. For instance, the X-ray crystal structure of a derivative, 3-(naphth-1-ylmethyl)indole, revealed the presence of two conformers, highlighting the detailed structural insights that can be gained. researchgate.net

X-ray powder diffraction (XRPD) is a more commonly used technique for the routine characterization of bulk crystalline solids. units.it It provides a unique "fingerprint" for a specific crystalline form (polymorph) and can be used to identify different polymorphs, solvates, and hydrates. units.it This is particularly important in the pharmaceutical industry, where different crystalline forms can have different physical properties, such as solubility and stability.

The analysis of complexes of related compounds, such as DMAN with various phthalic acids, by powder diffraction methods has been used to determine their crystal systems and lattice parameters. researchgate.net For example, the complex of DMAN with phthalic acid was found to crystallize in the orthorhombic system. researchgate.net Such studies demonstrate the utility of XRD in characterizing the solid-state properties of materials related to this compound.

Interactive Data Table: Illustrative Crystal Data for a Related Naphthalene (B1677914) Derivative Complex

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnmm (59) |

| a (nm) | 1.17423(3) |

| b (nm) | 1.7124(4) |

| c (nm) | 0.9933(4) |

| V (nm³) | 1.99724 |

| Data for the complex of DMAN with phthalic acid. researchgate.net |

Computational Studies and Theoretical Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity of 1,2,3,4-Tetrahydro-1-naphthoic Acid

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of molecules. For derivatives of this compound, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize molecular geometry and calculate harmonic vibrational frequencies. researchgate.net Such calculations help in understanding the molecule's stability and how it might behave in chemical reactions.

Table 1: Calculated Physicochemical Properties for (S)-1,2,3,4-Tetrahydro-1-naphthoic acid

| Property | Predicted Value | Method |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Ertl et al., 2000 |

| Molar Refractivity | 50.45 | - |

| Log Po/w (iLOGP) | 1.65 | Daina et al., 2014 |

| Log Po/w (XLOGP3) | 2.35 | XLOGP program, v3.2.2 |

| Log Po/w (WLOGP) | 2.19 | Wildman SA & Crippen GM, 1999 |

| Log Po/w (MLOGP) | 2.18 | Moriguchi I. et al., 1992/1994 |

Data sourced from Ambeed. ambeed.com

Molecular Modeling and Docking Studies for Biological Interactions Involving this compound Derivatives

Molecular modeling and docking are essential computational techniques for predicting how a molecule (ligand) might interact with a biological target, such as a protein receptor. These studies are foundational in drug discovery. For instance, derivatives of this compound have been designed as novel chimera compounds targeting the STAT3 protein, which is implicated in cancer. unimi.itrsc.org

In these studies, the carboxylic acid group of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid was condensed with other molecules to create new amide derivatives. rsc.org The goal of the modeling was to verify if the introduced moieties could position the core structure appropriately within the protein's binding pocket. rsc.org The conformational behavior of these derivatives, particularly the orientation of substituents, was found to be critical for potential biological activity. unimi.itrsc.org This highlights how computational modeling can guide synthetic efforts to create molecules with specific three-dimensional arrangements for optimal target interaction. unimi.itrsc.org

Conformational Analysis of this compound and its Derivatives

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. The alicyclic ring of this compound is not planar, leading to different possible conformations that can influence its physical properties and biological activity. researchgate.net

Computational studies on derivatives have shown that the orientation of substituents on the tetrahydro-naphthalene ring can be pseudo-axial or pseudo-equatorial, with distinct energy differences between these states. unimi.itrsc.org For example, in a study on diastereomeric amides derived from the core structure, one diastereoisomer was found to almost exclusively prefer a pseudo-axial orientation (99.9%), while the other largely preferred the pseudo-equatorial orientation (96.2%). unimi.itrsc.org These preferences were determined using DFT calculations at the B3LYP/6-311+G(d,p) level. unimi.it The relative configurations of these isomers were confirmed using Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which provide through-space correlations between protons, validating the computational models. unimi.itresearchgate.net

Table 2: Conformational Preferences of Diastereomeric Amide Derivatives

| Compound | Preferred Substituent Orientation | Population Percentage |

|---|---|---|

| Diastereoisomer 1a | pseudo-axial | 99.9% |

| Diastereoisomer 2a | pseudo-equatorial | 96.2% |

| Compound 3a | pseudo-axial | 89.4% |

Data derived from modeling studies by Gelain et al. unimi.itrsc.org

Prediction of Spectroscopic Properties of this compound

Theoretical calculations are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions serve as a valuable aid in the structural characterization of newly synthesized compounds. For a derivative of this compound, a 1-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, DFT (B3LYP/6-31G(d,p)) and ab initio (MP2, Hartree-Fock) methods were used to calculate its ¹H and ¹³C NMR spectra. researchgate.net The results showed that the theoretically predicted spectra were in close agreement with the experimental data, confirming the structure of the synthesized product. researchgate.net This demonstrates the reliability of modern computational methods in verifying molecular structures.

Additionally, other properties like collision cross-section (CCS) values, which are relevant for mass spectrometry analysis, can be predicted.

Table 3: Predicted Collision Cross Section (CCS) for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 177.09100 | 135.6 |

| [M+Na]+ | 199.07294 | 142.0 |

| [M-H]- | 175.07644 | 138.4 |

| [M+NH4]+ | 194.11754 | 156.0 |

| [M+K]+ | 215.04688 | 139.3 |

| [M+H-H2O]+ | 159.08098 | 130.1 |

Data sourced from PubChemLite, calculated using CCSbase.

Q & A

Q. What are the established synthetic routes for 1,2,3,4-tetrahydro-1-naphthoic acid, and how do reaction conditions influence product purity?

The Birch reduction of 2-naphthoic acid is a primary synthetic method. Using lithium in liquid ammonia with a proton source (e.g., ethanol) yields 1,2,3,4-tetrahydro-2-naphthoic acid as an intermediate, which can isomerize or further reduce depending on reagent ratios and reaction time . Substituted derivatives (e.g., methoxy variants) may lose substituents during reduction, necessitating careful control of stoichiometry and temperature to avoid side reactions. Post-synthesis purification via recrystallization (melting point: 75–77°C ) or chromatography is critical for achieving ≥97% purity .

Q. How is the structure of this compound confirmed experimentally?

Structural elucidation relies on spectroscopic techniques:

- NMR : - and -NMR assign protons and carbons, with HMBC correlations confirming connectivity (e.g., carboxyl group linkage to H-2, H-3, and H-4) .

- IR : A carbonyl stretch at ~5.90 µm confirms the carboxylic acid group .

- CD Spectroscopy : Distinguishes enantiomers; the (2S)-configuration shows a negative Cotton effect at 270 nm, while (2R) exhibits a positive effect .

Q. What are the primary research applications of this compound in pharmaceutical development?

It serves as a chiral intermediate in synthesizing drugs like Palonosetron HCl (anti-emetic), where enantiomeric purity (S-configuration) is critical for activity . Derivatives, such as 6-substituted variants, show anti-inflammatory activity in murine models (e.g., carrageenan-induced edema assays) .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what methods validate enantiomeric excess?

Chiral resolution via diastereomeric salt formation or asymmetric hydrogenation is employed. Enantiomeric excess is validated using chiral HPLC or CD spectroscopy. For example, the (S)-enantiomer of this compound (CAS 85977-52-2) is distinguished by its specific CD profile .

Q. What mechanisms underlie the anti-inflammatory activity of 6-substituted derivatives?

In vivo studies suggest inhibition of cyclooxygenase (COX) or lipoxygenase pathways. Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups at C-6 enhance potency, likely by stabilizing interactions with enzymatic active sites . Dose-response curves in mouse models (e.g., ED values) are used to quantify efficacy .

Q. How do contradictory spectral data arise in structural studies, and how are they resolved?

Discrepancies in NMR assignments (e.g., methoxy group retention/loss during Birch reduction) stem from variable reaction conditions. For example, 2-methoxy-1-naphthoic acid retains the methoxyl group under controlled reduction, whereas 1- and 3-methoxy analogs lose it due to radical-mediated cleavage . Multi-technique validation (e.g., combining HMBC, NOESY, and X-ray crystallography) resolves ambiguities .

Q. What challenges exist in scaling up synthesis while maintaining regioselectivity?

Scaling the Birch reduction requires precise control of lithium stoichiometry and ammonia temperature to prevent over-reduction (e.g., hexahydro byproduct formation) . Flow chemistry systems improve heat dissipation and reproducibility. Impurity profiles must be monitored via LC-MS, particularly for isomers like 1,2,3,4-tetrahydro-2-naphthoic acid (CAS 53440-12-3), which co-elute under standard HPLC conditions .

Methodological Considerations

- Synthesis Optimization : Use DOE (Design of Experiments) to map reagent ratios vs. yield/purity.

- Analytical Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation.

- Biological Assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and assess cytotoxicity (MTT assays) to differentiate specific activity from general toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.